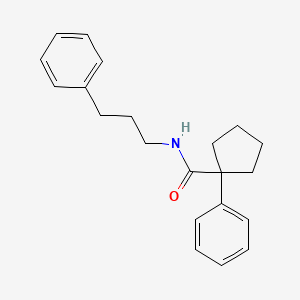

1-phenyl-N-(3-phenylpropyl)cyclopentane-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-phenyl-N-(3-phenylpropyl)cyclopentane-1-carboxamide, also known as CPP-ACP, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. CPP-ACP is a peptide that is derived from casein, a protein found in milk. It has been shown to have beneficial effects on oral health, as well as potential applications in drug delivery and cancer treatment.

Wissenschaftliche Forschungsanwendungen

Sodium Channel Blockers

1-Phenyl-N-(3-phenylpropyl)cyclopentane-1-carboxamide and its derivatives have been studied for their role as sodium channel blockers. These compounds have shown inhibitory activity against the peripheral nerve sodium channel Na(V)1.7, a target for pain management. Their structure-activity relationship (SAR) indicates the importance of stereochemistry and specific substitutions for their potency against Na(V)1.7. One such compound demonstrated efficacy in rat models of inflammatory and neuropathic pain (Ok et al., 2006).

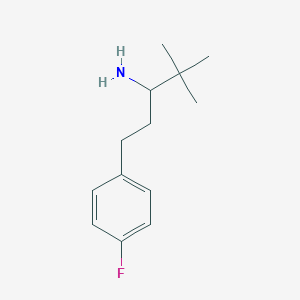

Opioid Receptor Research

These compounds have also been studied for their interaction with opioid receptors. A derivative was identified as a potent antagonist at the δ opioid receptor. Further SAR studies revealed compounds with improved potency and selectivity for the δ opioid receptor. This research contributes to the understanding of opioid receptor pharmacology, potentially informing the development of novel pain management therapies (Thomas et al., 2006).

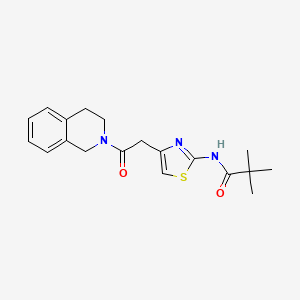

Antibacterial Applications

Another research application involves the synthesis of thiophene-2-carboxamide derivatives. These compounds, including 1-phenyl-N-(3-phenylpropyl)cyclopentane-1-carboxamide, have been studied for their antibiotic and antibacterial properties. The synthesis of new antibiotic and antibacterial drugs using these compounds is a significant area of research (Ahmed, 2007).

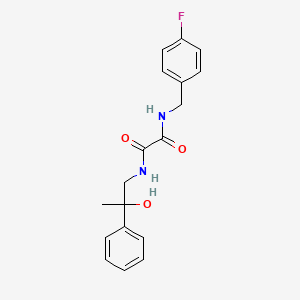

Radiolabeling and Imaging Studies

Derivatives of 1-phenyl-N-(3-phenylpropyl)cyclopentane-1-carboxamide have been used in radiolabeling and imaging studies. For instance, lithiation of these compounds and subsequent reactions have been employed in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. This application is particularly relevant in the study of neurological receptors (Bennacef et al., 2007).

Antitumor Research

Research into the antitumor properties of 1-phenyl-N-(3-phenylpropyl)cyclopentane-1-carboxamide derivatives has shown promising results. These compounds have demonstrated activity against various tumor cells, including strains resistant to other treatments. Their effectiveness correlates with the lipophilicity of substituents, which is crucial for designing new cancer therapies (Iyengar et al., 1999).

Wirkmechanismus

Target of Action

The primary target of 1-phenyl-N-(3-phenylpropyl)cyclopentane-1-carboxamide is the NLRP3 inflammasome . The NLRP3 inflammasome is a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators .

Mode of Action

The compound interacts with the NLRP3 inflammasome, inhibiting its activation . This results in a decrease in the production of proinflammatory factors, including IL-1β .

Biochemical Pathways

The NLRP3 inflammasome activation is controlled by a two-step signal: the priming step (signal 1) and the activating step (signal 2) . The priming step is induced by the activation of the transcriptional factor NF-κB, resulting in the upregulation of NLRP3 and pro-IL-1β . By inhibiting the NLRP3 inflammasome, the compound disrupts this pathway, reducing the production of IL-1β and other proinflammatory factors .

Result of Action

The inhibition of the NLRP3 inflammasome by the compound leads to a decrease in the production of proinflammatory factors . This can result in a reduction in inflammation and potentially alleviate symptoms of neurodegenerative diseases .

Eigenschaften

IUPAC Name |

1-phenyl-N-(3-phenylpropyl)cyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO/c23-20(22-17-9-12-18-10-3-1-4-11-18)21(15-7-8-16-21)19-13-5-2-6-14-19/h1-6,10-11,13-14H,7-9,12,15-17H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLEILLJOQSXWDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NCCCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenyl-N-(3-phenylpropyl)cyclopentane-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2400020.png)

![4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B2400023.png)

![7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2400025.png)

![5-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2400029.png)

![6-(5-aminoisoxazol-3-yl)-2H,4H-benzo[e]1,4-oxazin-3-one](/img/structure/B2400033.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2400040.png)

![9,10-Dimethyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2400041.png)

![8-[3-(4-Chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2400042.png)

![[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine](/img/structure/B2400043.png)